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For Researchers, Scientists, and Drug Development Professionals

Introduction
Diiron nonacarbonyl, Fe₂ (CO)₉, is a pivotal organometallic compound that serves as a

significant reagent in both organometallic and organic synthesis.[1] Its utility as a more reactive

and safer solid source of zerovalent iron compared to the volatile and highly toxic iron

pentacarbonyl (Fe(CO)₅) has cemented its importance in chemical research.[1] This guide

provides a comprehensive technical overview of the crystal structure of diiron nonacarbonyl,
detailing its synthesis, crystallographic parameters, and the nuances of its chemical bonding.

The information is presented to be a valuable resource for researchers, scientists, and

professionals in drug development who may utilize iron carbonyl complexes in their work.

Molecular Structure and Bonding
The molecular structure of diiron nonacarbonyl is a subject of significant interest and has

been elucidated primarily through X-ray diffraction and Mössbauer spectroscopy. The molecule

possesses an idealized D₃h symmetry.[2] It consists of two iron atoms, each coordinated to

three terminal carbonyl (CO) ligands. These two Fe(CO)₃ units are linked by three bridging

carbonyl ligands.[1]

A key feature of diiron nonacarbonyl's structure is the nature of the interaction between the

two iron centers. While early theories proposed a direct Fe-Fe bond to satisfy the 18-electron

rule for each iron atom, subsequent theoretical analyses have consistently indicated the
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absence of a direct, covalent Fe-Fe bond.[1] Modern understanding suggests a more complex

bonding picture, where the interaction is net anti-bonding. An alternative model proposes the

existence of a three-center, two-electron "banana bond" involving one of the bridging carbonyl

ligands.[1] The Mössbauer spectrum of diiron nonacarbonyl shows a single quadrupole

doublet, which is consistent with the D₃h symmetric structure where both iron atoms are in

equivalent chemical environments.[3]

Crystallographic Data
The crystal structure of diiron nonacarbonyl has been determined by single-crystal X-ray

diffraction. The compound crystallizes in the hexagonal space group P6₃/m. The insolubility of

diiron nonacarbonyl in most common solvents presents a challenge for growing crystals

suitable for diffraction studies.[3]

Quantitative Crystallographic Data
The following tables summarize the key quantitative data obtained from crystallographic studies

of diiron nonacarbonyl.

Parameter Value

Chemical Formula Fe₂(CO)₉

Molar Mass 363.78 g/mol

Crystal System Hexagonal

Space Group P6₃/m

Appearance Orange crystals

Density 2.08 g/cm³

Melting Point Decomposes at 100 °C

Table 1: General Crystallographic and Physical Properties of Diiron Nonacarbonyl.[1]
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Bond/Angle Type Length (Å)

Fe-Fe ~2.53

Fe-C Terminal ~1.84

Fe-C Bridging ~2.01

C-O Terminal ~1.16

C-O Bridging ~1.18

Angle Degrees (°)

C(terminal)-Fe-C(terminal) ~96

Fe-C(bridging)-Fe ~78

Table 2: Selected Bond Lengths and Angles in Diiron Nonacarbonyl.

Experimental Protocols
Synthesis of Diiron Nonacarbonyl
The most common and established method for the synthesis of diiron nonacarbonyl is the

photolysis of iron pentacarbonyl.[4]

Reaction: 2 Fe(CO)₅ → Fe₂(CO)₉ + CO

Procedure:

A solution of iron pentacarbonyl in glacial acetic acid is prepared in a photolysis reactor.

The solution is irradiated with a suitable light source, typically a UV lamp, at a controlled

temperature.

As the reaction proceeds, golden-yellow crystals of diiron nonacarbonyl precipitate from

the solution.

The reaction is monitored until a sufficient yield of the product is obtained.
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The crystals are then isolated by filtration, washed with a suitable solvent (e.g., ethanol,

followed by ether) to remove unreacted iron pentacarbonyl and acetic acid, and dried under

vacuum.

Caution: Iron pentacarbonyl is highly toxic and volatile. All manipulations should be performed

in a well-ventilated fume hood, and appropriate personal protective equipment should be worn.

Synthesis of Diiron Nonacarbonyl

Fe(CO)₅ in Acetic Acid

UV Photolysis

Fe₂(CO)₉ (precipitate) CO (gas)

Filtration & Washing

Pure Fe₂(CO)₉ Crystals

Click to download full resolution via product page

A simplified workflow for the synthesis of diiron nonacarbonyl.

Single-Crystal X-ray Diffraction
Due to the air-sensitivity of diiron nonacarbonyl, its handling for single-crystal X-ray diffraction

requires specific techniques to prevent decomposition.

Crystal Selection and Mounting:
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Single crystals of suitable size and quality are selected under a microscope in an inert

atmosphere (e.g., inside a glovebox).

A selected crystal is coated with a layer of inert oil (e.g., Paratone-N) to protect it from the

atmosphere.[5]

The oil-coated crystal is then mounted on a cryoloop or a glass fiber attached to a

goniometer head.[5][6]

Data Collection:

The mounted crystal is quickly transferred to the diffractometer, which is equipped with a cold

stream of nitrogen gas (typically at 100-150 K) to maintain the crystal's integrity and reduce

thermal vibrations.[5]

The crystal is centered in the X-ray beam.

A series of diffraction images are collected as the crystal is rotated through a range of

angles.

Structure Solution and Refinement:

The collected diffraction data are processed to determine the unit cell parameters and space

group.

The positions of the iron and carbon atoms are determined from the diffraction pattern using

direct methods or Patterson methods.

The positions of the oxygen atoms are subsequently located from Fourier maps.

The structural model is then refined using least-squares methods to obtain the final, accurate

crystal structure.
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Single-Crystal X-ray Diffraction Workflow

Crystal Preparation

Data Collection

Structure Analysis

Select Crystal in Inert Atmosphere
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Mount on Goniometer Head

Transfer to Diffractometer
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Collect Diffraction Data
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Solve Structure

Refine Model
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A generalized workflow for single-crystal X-ray diffraction of an air-sensitive compound.
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Molecular Structure and Bonding Diagram
The connectivity and bonding in diiron nonacarbonyl can be visualized to understand the

relationship between the iron centers and the carbonyl ligands.

A diagram illustrating the connectivity of atoms in diiron nonacarbonyl.

Conclusion
The crystal structure of diiron nonacarbonyl is a classic example in organometallic chemistry,

showcasing complex bonding and a distinctive molecular architecture. A thorough

understanding of its structure, facilitated by techniques such as single-crystal X-ray diffraction,

is crucial for its effective application in synthesis. This guide has provided a detailed overview

of the crystallographic data, experimental protocols for its synthesis and structural analysis, and

visual representations of its structure and the associated workflows. This information is

intended to be a valuable asset for researchers and professionals working with this important

iron carbonyl complex.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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